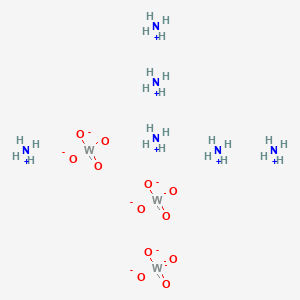![molecular formula C12H12FN3 B13444653 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate, followed by cyclization with 1,2-diaminopropane . The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in drug development and other applications .
Scientific Research Applications
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- 3-(4-Methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- 3-(4-Trifluoromethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Uniqueness
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in drug design, offering potential advantages over similar compounds with different substituents .
Properties
Molecular Formula |
C12H12FN3 |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)11-7-15-12-8-14-5-6-16(11)12/h1-4,7,14H,5-6,8H2 |
InChI Key |
RSYLJKQWFOUPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=C(C=C3)F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)




![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)






